Benzenethiol, 2-(phenylamino)-

Vue d'ensemble

Description

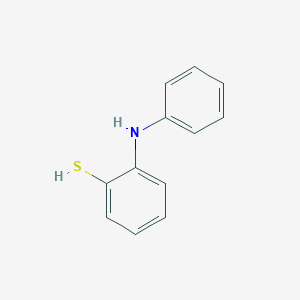

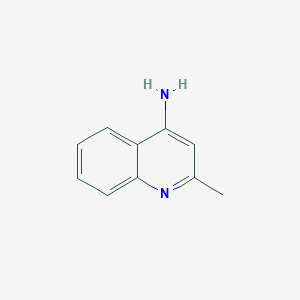

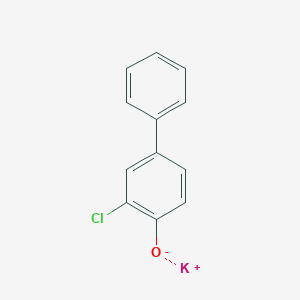

Benzenethiol, 2-(phenylamino)-, also known by its CAS Number 16078-95-8, is a chemical compound with the molecular formula C12H11NS . It has a molecular weight of 201.29 .

Molecular Structure Analysis

The molecular structure of Benzenethiol, 2-(phenylamino)- consists of a benzene ring attached to a thiol group and a phenylamino group . The exact 3D structure can be viewed using specific software .Chemical Reactions Analysis

While specific chemical reactions involving Benzenethiol, 2-(phenylamino)- are not detailed in the search results, benzenethiol compounds are known to participate in a variety of reactions . For instance, free-radical reactions of benzenethiol with alkynes have been studied .Physical And Chemical Properties Analysis

Benzenethiol, 2-(phenylamino)- has a melting point of 35-37 °C and a boiling point of 174-175 °C (Press: 8 Torr). Its density is predicted to be 1±0.06 g/cm3 and it has a pKa value of 6.93±0.43 .Applications De Recherche Scientifique

Synthesis of Novel Heterocyclic Compounds

2-Phenylamino-4-oxo-4,5-dihydrothiophenes, derivatives of 2-(phenylamino)benzenethiol, have been used in synthesizing novel heterocyclic compounds, particularly benzo[b]thiophene derivatives. These compounds have been structurally confirmed through analytical and spectral methods, showcasing their potential in the development of new chemical entities (Hammouda, Abou Zeid, & Metwally, 2005).

Inhibition of Cholesteryl Ester Transfer Protein

A study on bis(2-(acylamino)phenyl) disulfides, related to 2-(phenylamino)benzenethiols, revealed their inhibitory effect on cholesteryl ester transfer protein (CETP) activity in human plasma. These compounds demonstrate the potential for influencing lipid metabolism and related cardiovascular conditions (Shinkai et al., 2000).

Antioxidation Mechanism in Ester Oils

1,3,5-Tris(phenylamino) benzene, a derivative of 2-(phenylamino)benzenethiol, was synthesized and tested for antioxidation in ester oils. Its antioxidative behavior was compared with commercial antioxidants, showing better performance at elevated temperatures. This research highlights its potential use as an antioxidant in industrial applications (Changqing et al., 2016).

Study on Molecular Ion Fragmentation

In the study of 2-(phenylamino)benzoic acid, a related compound, researchers proposed a mechanism for water loss from the molecular ion, involving NH functions and cyclization. This research contributes to the understanding of fragmentation processes in mass spectrometry (Ramana & Srinivas, 1984).

Synthesis of Novel Organic Ligands

The reaction of derivatives of 2-(phenylamino)benzenethiol with various N-nucleophiles led to the formation of novel organic ligands. This study provides insights into nucleophilic attacks and the synthesis of substituted thiophenes, expanding the possibilities in ligand chemistry (Kabirifard et al., 2020).

Catalytic S-Acylation of Thiols

Benzenethiol, a structurally similar compound, demonstrated significant catalytic activity in the S-acylation of thiols with carboxylic acids and esters. This research opens new avenues in catalytic reactions for the synthesis of thioesters and sulfides (Nagashima et al., 2013).

Phosphorescent Sensor for Pb2+ Detection

Hexakis(phenylthio)benzene, related to benzenethiol, was used to create a phosphorescent sensor for Pb2+ ions in water. This development demonstrates the application of such compounds in environmental monitoring and pollutant detection (Villa et al., 2019).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-anilinobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NS/c14-12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-9,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYMDMWEXMVXDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345979 | |

| Record name | 2-(Phenylamino)benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenethiol, 2-(phenylamino)- | |

CAS RN |

16078-95-8 | |

| Record name | 2-(Phenylamino)benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide](/img/structure/B107632.png)